molecular formula C18H19ClN4O B5971766 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5971766
M. Wt: 342.8 g/mol
InChI Key: HPAUZYSTHCRNHU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is fused with a morpholine ring and substituted with a 4-chlorophenyl group and two methyl groups.

Mechanism of Action

Target of Action

The primary target of 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby disrupting the cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . The inhibition of CDK2 prevents the transition from the G1 phase to the S phase and the progression of the S phase, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed or dysregulated .

Pharmacokinetics

In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, influence the compound’s bioavailability and its overall effectiveness as a drug .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, including the induction of apoptosis within HCT cells . This results in the inhibition of cell growth, as evidenced by the compound’s cytotoxic activities against various cell lines .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then cyclized with morpholine under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the morpholine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)13(2)17(21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAUZYSTHCRNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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